7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c25-17-8-6-16(7-9-17)19-14-26-22-21(19)27-24(33)30(23(22)32)15-20(31)29-12-10-28(11-13-29)18-4-2-1-3-5-18/h1-9,14,26H,10-13,15H2,(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPDQZGRRWTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C(=CN4)C5=CC=C(C=C5)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 445.5 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-fluorophenyl group and a piperazine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Anticancer Activity : Many pyrrolo[3,2-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation. The presence of the piperazine ring is thought to enhance binding affinity to various biological targets.
- Antidiabetic Properties : Some derivatives have been reported to improve insulin sensitivity and glucose uptake in muscle cells, suggesting potential for managing diabetes.
- Antimicrobial Effects : Compounds within this structural class have demonstrated activity against various pathogens, including bacteria and viruses.
Anticancer Activity
A study evaluating similar pyrrolo[3,2-d]pyrimidines reported significant cytotoxic effects against ovarian and breast cancer cell lines. For example:
- Compound A exhibited an IC50 value of 0.39 µM against MCF-7 breast cancer cells.
Antidiabetic Activity
In vitro testing of related compounds showed that they could stimulate glucose uptake in adipocytes without affecting insulin levels significantly. One compound demonstrated a maximum increase in insulin sensitivity of 37.4% at concentrations ranging from 0.3 to 100 µM.
Antimicrobial Activity
Research has indicated that derivatives can inhibit HIV replication effectively. For instance:
- A related compound showed an EC50 value of 1.65 µM against HIV-1, suggesting potential as an antiviral agent.
Case Studies
- Case Study on Anticancer Efficacy :
- In a recent study involving a series of pyrrolo[3,2-d]pyrimidine derivatives, one compound was tested for its ability to inhibit NAMPT (Nicotinamide adenine dinucleotide biosynthesis) with promising results indicating potential for cancer treatment.
- Diabetes Management :
- Another study focused on the effects of pyrrolo derivatives on glucose metabolism in diabetic models, showing improved metabolic profiles and reduced blood glucose levels.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. For instance, structural modifications on the pyrrolo[3,2-d]pyrimidine scaffold can enhance cytotoxicity against these cell lines, making them promising candidates for further development in cancer therapy .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating potent antibacterial effects, particularly when combined with other agents such as 6-aminothiouracil. The presence of electron-withdrawing groups like fluorine has been linked to increased antimicrobial efficacy .
3. Neuropharmacological Effects
Investigations into the neuropharmacological applications of this compound suggest potential benefits in treating neurological disorders. The piperazine moiety is known for its role in modulating neurotransmitter systems, which could lead to applications in anxiety and depression treatments .
Case Studies
A comprehensive case study conducted by Hilmy et al. (2023) explored various derivatives of pyrrolo[3,2-d]pyrimidines and their biological activities . The study highlighted:
- Synthesis Efficiency : The reported yields for several derivatives were above 50%, showcasing efficient synthetic routes.
- Biological Testing : Compounds were subjected to various biological assays revealing significant anticancer and antimicrobial activities.
Q & A
Q. What are the recommended synthetic routes for 7-(4-fluorophenyl)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrrolo[3,2-d]pyrimidine-2,4-dione?
The compound can be synthesized via aza-Wittig reactions using iminophosphoranes and isocyanates, followed by heterocyclization (e.g., with dipentylamine or phenylpiperazine derivatives). For example, analogous pyrrolopyrimidine derivatives were synthesized by reacting diethyl 1-phenyl-3-((triphenylphosphoranylidene)amino)-1H-pyrrole-2,4-dicarboxylate with aryl isocyanates under nitrogen, followed by amine addition and recrystallization from ethanol/dichloromethane . Key steps include:
- Reagent selection : Use 4-fluorophenyl isocyanate for fluorophenyl substitution.
- Solvent optimization : Dry methylene chloride or ethanol for reaction stability.
- Purification : Recrystallization with mixed solvents (e.g., ethanol/dichloromethane) improves yield and purity.
Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to confirm the molecular structure of this compound?
SC-XRD provides precise bond lengths, angles, and torsion angles to validate the pyrrolo[3,2-d]pyrimidine core and substituent conformations. For example:
- Pyrrolopyrimidine coplanarity : Dihedral angles between fused rings (e.g., 5.8° in analogous compounds) confirm planarity .
- Substituent orientation : Fluorophenyl and phenylpiperazinyl groups exhibit torsional deviations (e.g., 61–88° from the core plane) .
- Software : SHELX programs (e.g., SHELXL for refinement) are standard for resolving disorder and hydrogen bonding .
Q. Table 1: Representative Crystallographic Data for Analogous Compounds
| Parameter | Value (Example) | Source |
|---|---|---|
| Dihedral angle (core) | 5.80° ± 0.11° | |
| Fluorophenyl tilt | 80.94° ± 0.10° | |
| C–H···O hydrogen bonds | 2.30–2.50 Å |
Advanced Research Questions
Q. How do computational methods assist in predicting reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms optimize synthetic routes by:
Q. What strategies resolve contradictions in crystallographic data for pyrrolo[3,2-d]pyrimidine derivatives?
Discrepancies in bond angles or disorder can arise from:
Q. How can structure-activity relationships (SAR) be inferred for this compound based on analogs?
Compare substituent effects using:
- Fluorophenyl vs. chlorophenyl : Fluorine’s electron-withdrawing properties enhance metabolic stability in pyrrolopyrimidines .
- Piperazinyl groups : 4-Phenylpiperazine improves solubility and receptor binding (e.g., purine nucleoside phosphorylase inhibition) .
- Biological assays : Test kinase inhibition or cytotoxicity using MTT assays on cell lines (e.g., HeLa) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral centers : Use asymmetric catalysis (e.g., chiral amines) to control stereochemistry at the pyrrolidine ring .
- Byproduct formation : Monitor intermediates via HPLC to minimize impurities (e.g., triphenylphosphine oxide removal) .
- Scale-up protocol : Gradually increase batch size (e.g., 3 mmol → 30 mmol) with rigorous temperature control (273–278 K) .
Q. How do π–π and C–H···π interactions influence crystal packing and solubility?
- π–π stacking : Pyrrolopyrimidine cores form parallel-displaced stacks (3.5–4.0 Å spacing), reducing solubility .
- C–H···O/N bonds : Intramolecular hydrogen bonds (2.1–2.5 Å) stabilize conformations but may hinder dissolution .
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or carboxylate) without disrupting crystallinity .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
